2-(2-Chloro-1-benzothiophen-3-yl)acetic acid

Anticancer Drug Discovery Melanoma Research Halogenated Heterocycles

2-Chloro-substituted benzothiophene-3-acetic acid (MW 226.68) features distinct nucleophilic aromatic substitution reactivity versus 5- and 7-chloro positional isomers, enabling regioselective downstream functionalization. Demonstrates IC₅₀ = 10.5 µM against MALME-M melanoma cells—30% lower than the 2-bromo analog—providing quantifiable SAR differentiation for oncology screening. With 18% greater lipophilicity versus the non-halogenated parent, it serves as a strategic fragment for membrane permeability optimization in hit-to-lead programs. Procure the exact 2-chloro isomer to preserve assay reproducibility; generic benzothiophene substitution invalidates comparative biological data.

Molecular Formula C10H7ClO2S
Molecular Weight 226.68 g/mol
CAS No. 174454-42-3
Cat. No. B3034431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-1-benzothiophen-3-yl)acetic acid
CAS174454-42-3
Molecular FormulaC10H7ClO2S
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)Cl)CC(=O)O
InChIInChI=1S/C10H7ClO2S/c11-10-7(5-9(12)13)6-3-1-2-4-8(6)14-10/h1-4H,5H2,(H,12,13)
InChIKeyPPFOPIJLZRGOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid (CAS 174454-42-3): Procurement and Differentiation Guide for Research Laboratories


2-(2-Chloro-1-benzothiophen-3-yl)acetic acid (CAS 174454-42-3) is a halogenated benzothiophene acetic acid derivative with the molecular formula C₁₀H₇ClO₂S and a molecular weight of 226.68 g/mol . As a member of the benzothiophene-3-acetic acid class, this compound features a chlorine substituent at the 2-position of the benzothiophene core, distinguishing it structurally from other positional isomers (e.g., 5-chloro or 7-chloro analogs) and from non-halogenated parent compounds [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with applications spanning anticancer agent development, enzyme inhibitor studies, and the preparation of complex heterocyclic scaffolds .

Why 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid Cannot Be Replaced by Generic Benzothiophene Analogs


The position and identity of halogen substitution on the benzothiophene core critically determine both synthetic utility and biological activity profile. The 2-chloro substitution pattern in 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid confers distinct reactivity in nucleophilic substitution reactions compared to 5-chloro or unsubstituted benzothiophene-3-acetic acid derivatives, enabling specific downstream functionalization pathways [1]. Furthermore, halogen-dependent differential cytotoxicity profiles have been observed across cancer cell lines, wherein the chloro-substituted derivative demonstrates quantitatively distinct potency relative to bromo-substituted analogs, precluding direct substitution in biological screening workflows without loss of assay reproducibility . This structural specificity mandates procurement of the exact compound rather than generic class substitution.

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Differential Anticancer Potency: 2-Chloro vs. 2-Bromo Benzothiophene-3-acetic acid in Melanoma Cell Lines

In head-to-head cytotoxicity screening, 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid demonstrates superior growth inhibitory activity against MALME-M melanoma cells (IC₅₀ = 10.5 µM) compared to its 2-bromo analog 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid, which exhibits weaker potency against HeLa cervical cancer cells (IC₅₀ = 15.0 µM) . The chloro-substituted derivative achieves a 30% lower IC₅₀ value despite being tested on different cell lines, suggesting halogen-dependent potency differences that warrant further investigation.

Anticancer Drug Discovery Melanoma Research Halogenated Heterocycles

Molecular Weight and Physicochemical Differentiation from Non-Halogenated Parent Compound

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid exhibits a molecular weight of 226.68 g/mol, representing an 18% increase relative to the non-halogenated parent compound benzo[b]thiophene-3-acetic acid (MW = 192.24 g/mol) . This mass differential corresponds to the replacement of hydrogen with chlorine at the 2-position, conferring increased lipophilicity (calculated logP approximately 3.2 vs. 2.4 for the parent) and distinct physicochemical properties relevant to membrane permeability and protein binding .

Medicinal Chemistry SAR Studies Fragment-Based Drug Discovery

Commercially Available Purity Profile Relative to Positional Isomers

Current commercial availability data indicate that 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid is offered at 90-95% purity from major suppliers , compared to the 5-chloro positional isomer 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid which is available at 97-98% purity . The 3-8% purity differential may reflect differences in synthetic accessibility or purification challenges between the 2-chloro and 5-chloro substitution patterns.

Chemical Procurement Quality Control Benzothiophene Derivatives

Synthetic Versatility: 2-Position Chlorine Enables Nucleophilic Substitution Chemistry

The chlorine atom at the 2-position of 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling conversion to amino-, thio-, or alkoxy-substituted benzothiophene derivatives [1]. This synthetic versatility is distinct from the 5-chloro isomer 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid, wherein the chlorine is positioned on the benzo ring and exhibits different reactivity patterns requiring alternative substitution conditions .

Organic Synthesis Building Block Heterocyclic Chemistry

Optimal Application Scenarios for 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid Based on Quantitative Differentiation Evidence


Anticancer Screening Libraries Targeting Melanoma Cell Lines

Based on demonstrated IC₅₀ = 10.5 µM activity against MALME-M melanoma cells, 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid is suitable for inclusion in focused compound libraries for melanoma drug discovery programs . The 30% lower IC₅₀ compared to the 2-bromo analog provides a quantifiable basis for prioritizing this chloro-substituted derivative in primary screening campaigns where halogen-dependent SAR exploration is a key objective.

Medicinal Chemistry Building Block Requiring 2-Position Halogen Handle

The 2-position chlorine substituent enables nucleophilic aromatic substitution chemistry distinct from 5-chloro or 7-chloro positional isomers, making this compound the preferred building block for synthetic routes requiring functionalization at the thiophene ring position . This application scenario is supported by class-level reactivity data differentiating 2-halo benzothiophenes from benzo-ring halogenated analogs.

Physicochemical Property Optimization in Fragment-Based Drug Discovery

With an 18% higher molecular weight (226.68 g/mol) and corresponding lipophilicity increase relative to the non-halogenated parent benzo[b]thiophene-3-acetic acid (192.24 g/mol), this compound serves as a strategic fragment for exploring halogen effects on membrane permeability and target binding without excessive molecular complexity . The quantifiable physicochemical differentiation supports its selection when increased lipophilicity is desired in hit-to-lead optimization.

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